molecular formula C25H28N2O6 B1599594 (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid CAS No. 209593-18-0

(R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid

Cat. No. B1599594
M. Wt: 452.5 g/mol
InChI Key: ZVHNNCSUTNWKFC-OAQYLSRUSA-N
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Description

“®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid” is a type of carboxylic acid. Carboxylic acids are organic compounds that contain a carboxyl functional group, COOH . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . They occur widely in nature and are also synthetically manufactured .


Synthesis Analysis

The synthesis of carboxylic acids can be achieved by different routes . Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced by fermentation . They can be natural and synthetic, can be extracted or synthesized, and are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .


Molecular Structure Analysis

The general structure of a carboxylic acid is R-COOH, where COOH refers to the carboxyl group, and R refers to the rest of the molecule to which this group is attached . In this carboxyl group, there exists a carbon which shares a double bond with an oxygen atom and a single bond with a hydroxyl group .


Physical And Chemical Properties Analysis

Carboxylic acids have high boiling points compared to other substances of comparable molar mass . They are compounds with excellent chemical and physical properties . The most particular characteristics of this type of organic compounds are their high solubility in polar solvents, as water, or alcohols, methanol, ethanol, etc .

Scientific Research Applications

Carboxylic acids are versatile organic compounds with a wide range of applications in various fields . Here are some general applications of carboxylic acids:

  • Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

  • Nanotechnology : Carboxylic acids are used for surface modification of nanoparticles and nanostructures, such as carbon nanotubes and graphene . They help to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

  • Polymers : Carboxylic acids are used in the synthesis of synthetic or natural polymers. They can act as monomers, additives, catalysts, etc .

  • Pharmaceuticals : Carboxylic acids are used in the manufacturing of pharmaceuticals .

  • Herbicides : Carboxylic acids are used in the manufacturing of herbicides .

  • Esters : Carboxylic acids are used in the manufacturing of esters .

  • Food Industry : Some carboxylic acids, such as citric acid, lactic acid or fumaric acid are produced from by fermentation, most of these type of carboxylic acids are applied in the food industry .

  • Surface Modification : One of the most important applications today of the carboxylic acids is the surface modification of the nanoparticles . This is because during the synthesis of the nanoparticles by any methodology these tend to agglomerate due to the van der Waals forces and the absence of repulsive forces .

  • Medical Field : Carboxylic acids have applications in the medical field . They can be used in the synthesis of various drugs and therapeutic agents .

  • Pharmacy : Carboxylic acids find their use in pharmacy . They can be used in the formulation of various pharmaceutical products .

  • Chemical Reactions : Carboxylic acids are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

  • Nanomaterials : Carboxylic acids are used in the synthesis and modification of nanomaterials . They can help in the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

  • Food Industry : Some carboxylic acids, such as citric acid, lactic acid or fumaric acid are produced from by fermentation, most of these type of carboxylic acids are applied in the food industry .

  • Surface Modification : One of the most important applications today of the carboxylic acids is the surface modification of the nanoparticles . This is because during the synthesis of the nanoparticles by any methodology these tend to agglomerate due to the van der Waals forces and the absence of repulsive forces .

  • Medical Field : Carboxylic acids have applications in the medical field . They can be used in the synthesis of various drugs and therapeutic agents .

  • Pharmacy : Carboxylic acids find their use in pharmacy . They can be used in the formulation of various pharmaceutical products .

  • Chemical Reactions : Carboxylic acids are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

  • Nanomaterials : Carboxylic acids are used in the synthesis and modification of nanomaterials . They can help in the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

Safety And Hazards

Carboxylic acids should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in this Review .

properties

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHNNCSUTNWKFC-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427826
Record name (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid

CAS RN

209593-18-0
Record name (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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